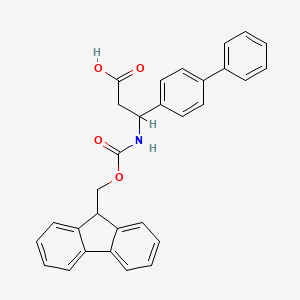

Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NO4/c32-29(33)18-28(22-16-14-21(15-17-22)20-8-2-1-3-9-20)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYWNXMITXNNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373272 | |

| Record name | Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269078-79-7 | |

| Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino][1,1′-biphenyl]-4-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269078-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid: A Keystone for Advanced Peptidomimetics

Abstract

This technical guide provides a comprehensive overview of Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid, a non-proteinogenic β-amino acid of significant interest in medicinal chemistry and drug discovery. The unique structural characteristics of this building block, namely the biphenyl moiety and the β-amino acid backbone, offer distinct advantages in the design of sophisticated peptidomimetics with enhanced pharmacological profiles. This document delves into the synthesis, characterization, and strategic applications of this compound, with a particular focus on its role in the development of potent integrin antagonists. Detailed experimental protocols, analytical data, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the requisite knowledge for its effective utilization.

Introduction: The Rationale for Non-Proteinogenic Amino Acids in Drug Design

The therapeutic potential of peptides is often hampered by their inherent limitations, including poor metabolic stability, low oral bioavailability, and conformational flexibility leading to non-specific binding. The incorporation of non-proteinogenic amino acids into peptide sequences has emerged as a powerful strategy to overcome these hurdles.[1] this compound is a prime example of a custom-designed building block that imparts desirable properties to peptide-based therapeutics.

The fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the stepwise and efficient assembly of complex peptide chains under mild conditions.[2] The β-amino acid scaffold introduces a modification to the peptide backbone, which can induce specific secondary structures and confer resistance to enzymatic degradation. Furthermore, the biphenyl side chain provides a rigid, hydrophobic element that can engage in favorable interactions with biological targets, enhancing binding affinity and specificity.[3] This guide will explore the synthesis and utility of this versatile building block in detail.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is crucial for its effective handling and application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₂₅NO₄ | [3] |

| Molecular Weight | 463.52 g/mol | [4] |

| CAS Number | 269078-79-7 | [3] |

| Appearance | White to off-white powder | [3] |

| IUPAC Name | 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid | [5] |

| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | [5] |

| InChI Key | PEYWNXMITXNNRZ-UHFFFAOYSA-N | [5] |

The structure of this compound is characterized by three key functional components:

-

The Fmoc Group: Attached to the amino group, it provides a temporary protecting group that is stable to a wide range of reagents but can be selectively cleaved under mild basic conditions (e.g., piperidine in DMF).[6]

-

The β-Amino Acid Backbone: The amino group is positioned on the β-carbon relative to the carboxyl group. This structural feature influences the conformational preferences of the resulting peptide, often leading to the formation of stable helical or turn structures.

-

The Biphenyl Side Chain: This large, aromatic, and hydrophobic side chain can participate in π-π stacking and hydrophobic interactions within a receptor binding pocket, often leading to enhanced binding affinity.

Synthesis and Characterization

The synthesis of this compound is a two-stage process involving the synthesis of the core β-amino acid followed by the introduction of the Fmoc protecting group.

Synthesis of (R,S)-3-amino-3-(biphenyl)propionic acid

A robust and scalable method for the synthesis of 3-amino-3-arylpropionic acids is the Rodionov reaction.[7][8] This one-pot, three-component condensation reaction utilizes an aromatic aldehyde, malonic acid, and ammonia (often generated in situ from ammonium acetate) in an alcoholic solvent.

Experimental Protocol: Synthesis of (R,S)-3-amino-3-(biphenyl)propionic acid

Materials:

-

4-Biphenylcarboxaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-biphenylcarboxaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2.5 equivalents) in absolute ethanol.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Filter the crude product and wash with cold ethanol.

-

To purify the product, dissolve the crude solid in a minimal amount of 1M sodium hydroxide solution.

-

Wash the aqueous solution with diethyl ether to remove any unreacted aldehyde.

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 5-6. The desired β-amino acid will precipitate out of solution.

-

Filter the white precipitate, wash with cold water, and dry under vacuum to yield (R,S)-3-amino-3-(biphenyl)propionic acid.

Fmoc Protection

The final step is the protection of the amino group with the Fmoc moiety. This is typically achieved by reacting the amino acid with an activated Fmoc derivative, such as Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[6][9]

Experimental Protocol: Fmoc Protection of (R,S)-3-amino-3-(biphenyl)propionic acid

Materials:

-

(R,S)-3-amino-3-(biphenyl)propionic acid

-

Fmoc-OSu (1 equivalent)

-

10% aqueous sodium carbonate solution

-

Dioxane

-

1M Hydrochloric acid

-

Ethyl acetate

Procedure:

-

Dissolve (R,S)-3-amino-3-(biphenyl)propionic acid in a 10% aqueous sodium carbonate solution.

-

In a separate flask, dissolve Fmoc-OSu in dioxane.

-

Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

-

Allow the reaction to proceed overnight.

-

Dilute the reaction mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid. A white precipitate will form.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

The product can be further purified by recrystallization or flash chromatography if necessary.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should exhibit characteristic signals for the aromatic protons of the biphenyl and Fmoc groups, as well as the aliphatic protons of the propionic acid backbone. The presence of the Fmoc group is confirmed by the characteristic signals in the 7.2-7.8 ppm region.[10]

-

¹³C NMR: The carbon spectrum will show signals corresponding to the carbonyl carbons, the aromatic carbons of both the biphenyl and Fmoc moieties, and the aliphatic carbons of the amino acid backbone.[5]

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of the compound. The expected [M-H]⁻ ion in negative ion mode would be approximately 462.5 g/mol .[11]

-

High-Performance Liquid Chromatography (HPLC): Purity should be assessed by reverse-phase HPLC. A high-purity product will show a single major peak.

Applications in Drug Discovery and Peptidomimetic Design

The unique structural features of this compound make it a valuable building block for the design of peptidomimetics with improved therapeutic properties.

VLA-4 Antagonists for Inflammatory Diseases

Very Late Antigen-4 (VLA-4) is an integrin receptor that plays a crucial role in the adhesion and migration of leukocytes to sites of inflammation. Antagonists of VLA-4 are therefore of significant interest for the treatment of autoimmune and inflammatory diseases such as multiple sclerosis and Crohn's disease. Several potent VLA-4 antagonists have been developed that incorporate a biphenylalanine or a similar biphenyl-containing amino acid.[12][13] The biphenyl moiety is thought to mimic the side chain of a critical amino acid in the natural ligand, leading to high-affinity binding to the receptor. The incorporation of a β-amino acid backbone can further enhance the metabolic stability of these antagonists.

Modulation of Peptide Conformation and Stability

The introduction of a β-amino acid into a peptide sequence can induce the formation of stable secondary structures, such as helices and turns. This conformational constraint can pre-organize the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity. The biphenyl group, with its steric bulk and hydrophobicity, further influences the local conformation and can shield the peptide backbone from proteolytic degradation.

Logical Workflow for Incorporating into Peptidomimetics

The strategic incorporation of this compound into a peptidomimetic design workflow follows a logical progression.

Caption: Workflow for peptidomimetic design using this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced peptidomimetics. Its unique combination of a base-labile protecting group, a backbone-modifying β-amino acid structure, and a bulky, hydrophobic biphenyl side chain provides medicinal chemists with a powerful tool to address the challenges of peptide-based drug development. The synthetic protocols and characterization data presented in this guide, along with the discussion of its strategic applications, are intended to facilitate its wider adoption and accelerate the discovery of novel therapeutics.

References

-

Lokey Lab Protocols. (2017, March 16). Fmoc. Wikidot. [Link]

- Lin, L. S., et al. (2002). N-aryl-prolyl-dipeptides as potent antagonists of VLA-4. Bioorganic & Medicinal Chemistry Letters, 12(20), 2821-2824.

- Chavan, S. P., et al. (2001). Design and synthesis of potent and selective inhibitors of integrin VLA-4. Bioorganic & Medicinal Chemistry Letters, 11(22), 2955-2958.

- Deshmukh, M. G., et al. (2011). Discovery of potential integrin VLA-4 antagonists using pharmacophore modeling, virtual screening and molecular docking studies. Chemical Biology & Drug Design, 78(2), 289-300.

- Rodionov, V. M., & Gubareva, E. V. (1940). The mechanism of formation of beta-aryl-beta-amino fatty acids by the condensation of aromatic aldehydes with malonic acid and its derivatives. Journal of the American Chemical Society, 62(11), 3125-3127.

- Ziegler, J., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Analytical and Bioanalytical Chemistry, 406(23), 5647-5657.

- Spiteller, P., et al. (2002). Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. Helvetica Chimica Acta, 85(8), 2473-2496.

-

ScienceOpen. Supporting Information. [Link]

-

ResearchGate. Novel VLA-4 antagonists. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-Protected Amino Acids: Tools for Peptide Synthesis Innovation. [Link]

- De Luca, S., et al. (2023). Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism. Journal of Medicinal Chemistry, 66(7), 5029-5044.

-

The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fmoc-(S)-3-Amino-3-(2-bromophenyl)propionic Acid in Modern Peptide Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-OSu vs. Fmoc-Cl: Choosing the Right Amino Protecting Reagent. [Link]

-

Scribd. A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Therapeutic Potential: Fmoc-(R)-3-Amino-3-(3-nitrophenyl)propionic Acid in Drug Development. [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

- Obkircher, M., Stähelin, C., & Dick, F. (2008). Formation of Fmoc–β‐alanine during Fmoc‐protections with Fmoc–OSu. Journal of Peptide Science, 14(6), 763-766.

- Dunn, J. F., et al. (2012). High performance liquid chromatography-electrospray ionization mass spectrometric (LC-ESI-MS) methodology for analysis of amino acid energy substrates in microwave-fixed microdissected brain tissue. Journal of Neuroscience Methods, 204(1), 1-10.

-

ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

-

Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

-

Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Spectral analysis of 1H coupled 13C spectra of the amino acids: adaptive spectral library of amino acid 13C isotopomers and positional fractional 13C enrichments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. farmaciajournal.com [farmaciajournal.com]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-aryl-prolyl-dipeptides as potent antagonists of VLA-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of potential integrin VLA-4 antagonists using pharmacophore modeling, virtual screening and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: A Unique Building Block for Advanced Peptide Synthesis

An In-depth Technical Guide to Fmoc-DL-3-(4-diphenyl)-3-amino-propionic acid

In the landscape of modern peptide science, the repertoire of available building blocks is a critical determinant of synthetic success and therapeutic innovation. Beyond the canonical 20 proteinogenic amino acids, non-canonical amino acids (ncAAs) offer a gateway to peptides and peptidomimetics with enhanced stability, novel conformations, and tailored biological activities.[1] Fmoc-DL-3-(4-diphenyl)-3-amino-propionic acid, also known as Fmoc-DL-3-(4-biphenyl)-3-aminopropionic acid, is one such specialized precursor that has garnered significant interest.[2]

This technical guide provides a comprehensive overview of the properties, applications, and handling of this unique β-amino acid derivative. As a building block, its defining feature is the biphenyl moiety, a rigid and hydrophobic functional group that imparts distinct characteristics to peptide structures. The incorporation of this group can enhance hydrophobic interactions, crucial for modulating protein-protein interactions or improving binding affinity to biological targets.[2][3] This guide is intended for researchers, chemists, and drug development professionals engaged in peptide synthesis, offering both foundational knowledge and practical, field-proven protocols.

Physicochemical Properties

The precise characterization of a synthetic building block is the foundation of reproducible and successful peptide synthesis. Fmoc-DL-3-(4-diphenyl)-3-amino-propionic acid is a white powder under standard conditions, and its key properties are summarized below.[2] The Fluorenylmethyloxycarbonyl (Fmoc) group provides essential, base-labile protection of the amino group, making it perfectly suited for the iterative nature of Solid-Phase Peptide Synthesis (SPPS).[4][5]

| Property | Value | Source |

| Synonyms | Fmoc-DL-3-(4-biphenyl)-3-amino-propionic acid | [2] |

| Molecular Formula | C₃₀H₂₅NO₄ | [2] |

| Molecular Weight | 463.17 g/mol | [2] |

| CAS Number | 269078-79-7 | [2] |

| Appearance | White powder | [2] |

| Purity | ≥ 97% (as determined by HPLC) | [2] |

| Storage Conditions | 0-8 °C, desiccated | [2] |

| Solubility | Soluble in polar aprotic solvents like DMF, NMP | [6] |

The solubility in solvents such as N,N-Dimethylformamide (DMF) is a critical practical parameter, as DMF is the most common solvent used in Fmoc-based SPPS for both coupling and deprotection steps.[6]

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-DL-3-(4-diphenyl)-3-amino-propionic acid is its incorporation into peptide chains via Fmoc-SPPS.[2][4] The biphenyl side chain can serve multiple functions, including acting as a structural scaffold to induce specific secondary structures (e.g., turns or helices), enhancing metabolic stability by shielding adjacent peptide bonds from enzymatic degradation, and improving binding to hydrophobic pockets in target proteins.[1][7]

The Fmoc-SPPS Workflow: A Cyclical Process

The incorporation of any Fmoc-protected amino acid into a growing peptide chain on a solid support follows a well-established cyclical workflow. The process is defined by two key steps: the deprotection of the N-terminal Fmoc group and the subsequent coupling of the next amino acid.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols: A Practical Guide

The following protocols represent a standardized, validated methodology for the use of Fmoc-DL-3-(4-diphenyl)-3-amino-propionic acid in a manual SPPS workflow.

Protocol 1: Fmoc Deprotection

Causality: The Fmoc group is stable to acids but is readily cleaved by a mild base like piperidine via a β-elimination mechanism.[8][9] This orthogonality is the cornerstone of Fmoc chemistry, allowing side-chain protecting groups (which are typically acid-labile) to remain intact during N-terminal deprotection.[5]

Methodology:

-

Swell the peptide-resin in DMF for 30-60 minutes.

-

Drain the DMF solvent.

-

Add a solution of 20% piperidine in DMF (v/v) to the resin.[10]

-

Agitate the mixture for 3 minutes, then drain.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[11]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the dibenzofulvene-piperidine adduct.[11]

-

Validation: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection and readiness for the coupling step.[12]

Protocol 2: Coupling of Fmoc-DL-3-(4-diphenyl)-3-amino-propionic acid

Causality: The carboxylic acid of the incoming Fmoc-amino acid must be activated to facilitate the formation of an amide bond with the free N-terminal amine of the peptide-resin. Coupling reagents like HATU or PyBOP react with the carboxylic acid to form a highly reactive activated ester, which is then susceptible to nucleophilic attack by the amine.[11][13] A non-nucleophilic base, such as DIPEA, is required to neutralize the reaction mixture.[12]

Methodology:

-

Activation Solution: In a separate vial, dissolve Fmoc-DL-3-(4-diphenyl)-3-amino-propionic acid (3-5 equivalents relative to resin loading) and an activating agent such as HATU (2.9-4.5 equivalents) in DMF.[12]

-

Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation solution and vortex briefly.[11][12]

-

Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 30-120 minutes. Note: Due to the steric bulk of the biphenyl group, a longer coupling time or a double coupling may be necessary for challenging sequences.[11]

-

Validation: After the coupling is complete, wash the resin with DMF and perform a Kaiser test. A negative result (yellow or colorless beads) indicates complete acylation of all free amines.[7] If the test is positive, the coupling step should be repeated.[11]

Protocol 3: Final Cleavage and Deprotection

Causality: Once the peptide sequence is fully assembled, it must be cleaved from the solid support, and all side-chain protecting groups must be removed. This is typically accomplished with a strong acid, most commonly Trifluoroacetic acid (TFA). "Scavenger" molecules are included in the cleavage cocktail to trap the highly reactive carbocations generated from the cleavage of acid-labile side-chain protecting groups, preventing unwanted side reactions.[10]

Methodology:

-

After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM), and dry the resin under vacuum.[12]

-

Prepare a cleavage cocktail. A standard, robust cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[7][10]

-

Add the cleavage cocktail to the dried resin and agitate gently at room temperature for 2-4 hours.[12]

-

Filter the resin and collect the filtrate, which contains the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

-

Collect the precipitated peptide via centrifugation, wash the pellet with cold ether, and dry under vacuum.

-

The crude peptide can then be purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Role in Drug Discovery and Development

The incorporation of Fmoc-DL-3-(4-diphenyl)-3-amino-propionic acid is a strategic choice in medicinal chemistry for several reasons:

-

Enhanced Target Affinity: The rigid biphenyl group can lock the peptide backbone into a specific conformation that is favorable for binding to a biological target, potentially increasing potency.[1]

-

Improved Metabolic Stability: The β-amino acid structure and the bulky side chain can confer resistance to cleavage by proteases, increasing the in vivo half-life of the peptide therapeutic.

-

Modulation of Physicochemical Properties: The large, hydrophobic biphenyl group significantly increases the lipophilicity of the peptide, which can be leveraged to improve membrane permeability or interaction with hydrophobic targets.[7]

The use of rigid biphenyl structures has proven effective in the design of inhibitors for various targets, including those in infectious diseases like malaria, highlighting the therapeutic potential of this chemical motif.[3]

Conclusion

Fmoc-DL-3-(4-diphenyl)-3-amino-propionic acid is a powerful and versatile tool for the synthesis of advanced peptides and peptidomimetics. Its unique biphenyl side chain provides a means to introduce hydrophobicity, conformational rigidity, and enhanced stability, properties that are highly sought after in modern drug discovery. By understanding its fundamental properties and employing validated protocols for its use in SPPS, researchers can effectively leverage this building block to create novel peptide-based candidates for therapeutic and materials science applications. The self-validating nature of the described protocols, with integrated checkpoints like the Kaiser test, ensures a high degree of synthetic success and reproducibility.

References

- BenchChem. (n.d.). Standard Protocol for PyBOP Coupling in Fmoc Solid-Phase Peptide Synthesis.

- BenchChem. (n.d.). Application Notes and Protocols for Coupling Fmoc-HoPro-OH in Solid-Phase Peptide Synthesis.

- Chem-Impex. (n.d.). Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Chem-Impex. (n.d.). Fmoc-(S)-3-amino-3-(4-methylphenyl)propionic acid.

- Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH.

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- Chem-Impex. (n.d.). Fmoc-(S)-3-amino-3-(4-fluorophenyl)propionic acid.

- BenchChem. (n.d.). Application Notes and Protocols: Fmoc-L-3-Trifluoromethylphenylalanine in Medicinal Chemistry.

- Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Chemistry.

- Chem-Impex. (n.d.). Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid.

- ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.

- GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.

- BenchChem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing DL-α-Aminobutyric Acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid-Phase Peptide Synthesis: The Crucial Role of Fmoc Amino Acid Precursors.

- Giraud, A., et al. (2023). Discovery of rigid biphenyl Plasmodium falciparum DHFR inhibitors using a fragment linking strategy. PubMed Central.

- Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.

- MySkinRecipes. (n.d.). Fmoc-(R)-3-amino-3-(3-methylphenyl)propionic acid.

Sources

- 1. Fmoc-(R)-3-amino-3-(3-methylphenyl)propionic acid [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Discovery of rigid biphenyl Plasmodium falciparum DHFR inhibitors using a fragment linking strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. genscript.com [genscript.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid (CAS Number: 269078-79-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid, identified by CAS number 269078-79-7, is a pivotal building block in the realm of peptide synthesis and drug discovery.[1] Its structure, featuring the fluorenylmethoxycarbonyl (Fmoc) protecting group, is essential for the stepwise assembly of complex peptide chains in solid-phase peptide synthesis (SPPS).[1][2] The biphenyl moiety introduces significant hydrophobicity and potential for π-π stacking interactions, which can confer unique structural and functional properties to the resulting peptides, influencing their stability, conformation, and bioactivity.[1][3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines detailed experimental protocols for their characterization, and offers insights into its application.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its effective application in peptide synthesis and for predicting the characteristics of the final peptide product. The key properties are summarized in the table below.

| Property | Value/Description | Source |

| CAS Number | 269078-79-7 | [1][4][5][6] |

| Chemical Name | 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid | [5] |

| Synonyms | Fmoc-DL-3-(4-diphenyl)-3-amino-propionic acid | [1] |

| Molecular Formula | C₃₀H₂₅NO₄ | [1][4][5][6] |

| Molecular Weight | 463.52 g/mol | [4] |

| Appearance | White powder | [1] |

| Melting Point | Estimated: 191-197 °C (based on the structurally similar Fmoc-(R,S)-3-amino-3-(4-bromophenyl)propionic acid) | [7] |

| Solubility | Generally soluble in polar aprotic solvents like DMF and NMP. Limited solubility in less polar solvents such as DCM. | |

| pKa | Estimated to be in the range of 4-5 for the carboxylic acid group, typical for Fmoc-protected amino acids. | [8][9] |

Experimental Characterization Protocols

The following section details the methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Methodology:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

Solubility Assessment

Understanding the solubility of this amino acid derivative is critical for its use in peptide synthesis, particularly for ensuring efficient coupling reactions.

Methodology:

-

Solvent Selection: A range of solvents commonly used in peptide synthesis should be tested, including N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM).

-

Sample Preparation: Accurately weigh a small amount of the compound (e.g., 10 mg) into a series of vials.

-

Solvent Addition: Add a measured volume of the selected solvent (e.g., 1 mL) to each vial.

-

Observation: Vortex or sonicate the vials to facilitate dissolution. Visually inspect for the presence of undissolved solid.

-

Quantification (Optional): For a more quantitative assessment, a saturated solution can be prepared, filtered, and the concentration of the dissolved compound determined by a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

Caption: Workflow for Solubility Assessment.

pKa Determination

The pKa of the carboxylic acid group influences its reactivity and the choice of coupling conditions.

Methodology (NMR Titration):

-

Sample Preparation: Dissolve a known concentration of the compound in a suitable deuterated solvent mixture (e.g., D₂O/DMSO-d₆) that allows for a range of pH adjustments.

-

Initial Spectrum: Record the ¹H NMR spectrum of the fully protonated form at a low pH (e.g., pH 2, adjusted with DCl).

-

Titration: Incrementally add a standard solution of NaOD while monitoring the pH with a calibrated pH meter.

-

Spectral Acquisition: Acquire ¹H NMR spectra at various pH points, particularly around the expected pKa.

-

Data Analysis: Plot the chemical shift of a proton adjacent to the carboxylic acid as a function of pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa value.

Caption: pKa Determination Workflow using NMR.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural verification and quality control.

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: Acquire the proton NMR spectrum. Expected signals would include aromatic protons from the fluorenyl and biphenyl groups, as well as aliphatic protons from the propionic acid backbone.

-

¹³C NMR: Acquire the carbon NMR spectrum to identify all unique carbon environments.

-

2D NMR (Optional): For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[10]

Expected ¹H NMR Spectral Features (in MeOD-d₄):

-

Fmoc group: Aromatic protons typically appear in the range of 7.2-7.8 ppm.[10]

-

Biphenyl group: Aromatic protons will also be in the aromatic region, potentially overlapping with the Fmoc signals.

-

Propionic acid backbone: The α- and β-protons will be in the aliphatic region, with their chemical shifts and coupling patterns providing conformational information.

b. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory).

-

Spectral Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic IR Bands:

-

N-H stretch: Around 3300 cm⁻¹ (from the amide).

-

C=O stretch (Carboxylic Acid): Around 1700-1725 cm⁻¹.

-

C=O stretch (Urethane): Around 1680-1700 cm⁻¹.

-

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.[3][11][12][13]

c. Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide fragmentation information for structural elucidation.

Methodology:

-

Ionization: Electrospray ionization (ESI) is a suitable technique for this type of molecule.

-

Mass Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) is measured.

Expected Result:

-

The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at approximately m/z 464.52 or [M-H]⁻ at m/z 462.52.

Conclusion

This compound is a valuable synthetic tool whose effective utilization hinges on a clear understanding of its physicochemical properties. While specific experimental data for this compound is not widely published, the methodologies outlined in this guide provide a robust framework for its characterization. The provided estimated values, based on structurally similar compounds, serve as a useful starting point for experimental design. A thorough characterization of this building block will ultimately lead to more predictable and successful outcomes in the synthesis of novel peptides with tailored properties for research and therapeutic applications.

References

-

Chem-Impex. Fmoc-(R,S)-3-amino-3-(4-bromophenyl)propionic acid. [Link]

-

ResearchGate. FTIR spectra of Fmoc-K3 and Fmoc-FFK3. Absorbance deconvolution in.... [Link]

-

ResearchGate. FTIR spectra of Fmoc-RGD and Fmoc-GRD measured for 1 wt% and 3 wt% solutions in D 2 O.. [Link]

-

Chem-Impex. This compound. [Link]

-

Chemsrc. FMOC-amino acid | Chemical Product Catalog. [Link]

-

IRIS Biotech GmbH. Supporting Information. [Link]

-

ResearchGate. FTIR spectra of (a) the amino acid/peptide systems that formed.... [Link]

-

PubChem. Fmoc-(S)-3-Amino-3-phenylpropionic acid. [Link]

-

ACS Publications. Structural Transformation of Coassembled Fmoc-Protected Aromatic Amino Acids to Nanoparticles. [Link]

-

YouTube. pKa of the Amino Acids. [Link]

-

The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Link]

-

Chem-Impex. Fmoc-(R,S)-3-amino-3-phenylpropionic acid. [Link]

-

Cusabio. Fmoc-(R,S)-3-amino-3-(biphenyl)propionicacid. [Link]

-

National Institutes of Health. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. [Link]

-

Peptideweb.com. pKa and pI values of amino acids. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. cusabio.com [cusabio.com]

- 7. chemimpex.com [chemimpex.com]

- 8. m.youtube.com [m.youtube.com]

- 9. peptideweb.com [peptideweb.com]

- 10. scienceopen.com [scienceopen.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid: A Keystone for Advanced Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid, a non-canonical amino acid derivative that has become an invaluable tool in modern peptide chemistry and drug discovery. We will delve into its core physicochemical properties, the strategic rationale for its use, and detailed protocols for its application in solid-phase peptide synthesis (SPPS). This document moves beyond simple procedural outlines to explain the causality behind experimental choices, ensuring a robust and validated approach to the synthesis of advanced, high-potency peptide therapeutics.

Core Concepts: Understanding the Molecular Advantage

This compound, often referred to as Fmoc-DL-biphenylalanine, is a derivative of the natural amino acid phenylalanine. Its defining feature is the replacement of the single phenyl ring with a biphenyl moiety. This seemingly subtle modification introduces profound changes to the resulting peptide's structural and functional properties.

The incorporation of this unnatural amino acid is a deliberate strategy to overcome the inherent limitations of natural peptides as drug candidates, such as poor metabolic stability and limited receptor affinity.[1][2][3] The biphenyl side chain offers several key advantages:

-

Enhanced Hydrophobicity and π-π Stacking: The extended aromatic system of the biphenyl group significantly increases the side chain's hydrophobicity and potential for π-π stacking interactions.[1][4] This can lead to more stable folded structures and stronger binding to protein targets.[1][5]

-

Increased Proteolytic Resistance: The steric bulk of the biphenyl group can shield the adjacent peptide bonds from enzymatic cleavage by proteases, thereby extending the in-vivo half-life of the peptide therapeutic.[1]

-

Conformational Rigidity: The biphenyl moiety introduces a degree of conformational rigidity into the peptide backbone. This can help to lock the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its receptor and thus increasing affinity and selectivity.[1]

-

Improved Receptor Binding: The larger surface area of the biphenyl group can facilitate more extensive and favorable interactions within the binding pockets of target receptors, potentially leading to a significant increase in potency.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its effective use in synthesis. The data presented below is for the closely related L-enantiomer, Fmoc-p-phenyl-L-phenylalanine, which shares the same molecular formula and weight.

| Property | Value | Source |

| IUPAC Name | 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid | [4][6] |

| Synonyms | Fmoc-DL-3-(4-diphenyl)-3-amino-propionic acid, Fmoc-DL-Biphenylalanine | |

| CAS Number | 269078-79-7 (Racemic mixture) | |

| 199110-64-0 (L-enantiomer) | [4][7][8] | |

| Molecular Formula | C₃₀H₂₅NO₄ | [4][7] |

| Molecular Weight | 463.52 g/mol | [4][7] |

| Appearance | White to pale yellow powder | [4][7] |

| Melting Point | 182 - 187 °C (L-enantiomer) | [4][7] |

| Solubility | Insoluble in water; soluble in polar organic solvents such as DMF, DCM, and NMP. | [9] |

| Storage | Store at 2-8°C in a dry, well-ventilated place. |

Strategic Application in Solid-Phase Peptide Synthesis (SPPS)

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the linchpin of this compound's utility in SPPS. Its base-lability allows for an orthogonal protection strategy, where the Nα-amino group can be selectively deprotected under mild basic conditions without affecting the acid-labile protecting groups typically used for amino acid side chains.[10][11] This enables the stepwise, C-to-N terminal assembly of complex peptide sequences with high fidelity.[10]

The Fmoc-SPPS Workflow

The incorporation of this compound into a peptide sequence follows the standard, cyclical workflow of Fmoc-SPPS. The diagram below illustrates one full cycle of amino acid addition.

Caption: General workflow for one cycle of solid-phase peptide synthesis.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, incorporating monitoring steps to ensure the successful completion of each critical reaction.

Protocol 1: Nα-Fmoc Deprotection

Causality: The Fmoc group is cleaved via a base-catalyzed β-elimination mechanism. Piperidine, a secondary amine, is the most common base used as it efficiently deprotonates the C9 proton of the fluorene ring and traps the resulting dibenzofulvene byproduct, preventing side reactions.[10] A two-step deprotection ensures complete removal.

Methodology:

-

To the peptide-resin (swollen in DMF), add a solution of 20% piperidine in DMF (v/v) (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 3-5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF.

-

Agitate the mixture for an additional 10-15 minutes at room temperature.

-

Drain the solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Validation: The completion of the deprotection step can be confirmed using the Kaiser (ninhydrin) test. A small sample of resin beads will turn a deep blue color in the presence of the newly formed free primary amine, indicating a successful reaction.

Protocol 2: Coupling of this compound

Causality: The carboxylic acid of the incoming Fmoc-amino acid must be activated to facilitate the formation of an amide bond with the free N-terminal amine of the resin-bound peptide. Coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine. A mild, non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) is required to neutralize the protonated amine and facilitate the reaction.

Methodology:

-

Pre-activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and an equivalent amount of a coupling agent (e.g., HBTU/HATU) in DMF.

-

Add DIEA (2 equivalents relative to the amino acid) to the activation mixture. Allow the solution to stand for 2-5 minutes.

-

Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature. Due to the steric bulk of the biphenyl group, a longer coupling time (e.g., 2-4 hours) or a double coupling may be necessary to ensure complete reaction.

-

Monitoring: After the initial coupling time, perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, a second coupling (recoupling) should be performed by repeating steps 3-4 with a fresh solution of activated amino acid.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Caption: Activation and coupling step in SPPS.

Protocol 3: Final Cleavage and Deprotection

Causality: Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). A "cocktail" of scavengers is included to trap the reactive carbocations generated from the cleavage of side-chain protecting groups, preventing re-attachment to sensitive residues like tryptophan or methionine.

Methodology:

-

After the final Nα-Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM).

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

Prepare a cleavage cocktail. A common formulation is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v).

-

Add the cleavage cocktail to the dried resin (10-20 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

-

Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[12][13]

-

Handling: Use in a well-ventilated area. Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[12]

-

Hazards: May cause skin, eye, and respiratory tract irritation. The toxicological properties have not been fully investigated.[13][14]

Conclusion

This compound is more than just a building block; it is a strategic tool for rational peptide design. The introduction of the biphenyl side chain provides a proven method for enhancing the drug-like properties of peptides, including their stability, conformation, and receptor affinity. By understanding the fundamental principles of its structure and reactivity, and by employing robust, self-validating synthetic protocols, researchers can effectively leverage this powerful component to accelerate the development of next-generation peptide therapeutics.

References

- Cudic, M., & Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. In Methods in Molecular Biology (Vol. 1146, pp. 3-26). Humana Press.

-

PubChem. (n.d.). Fmoc-(S)-3-Amino-3-phenylpropionic acid. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Handling of Fmoc-Phe-OH in Research Settings. Retrieved from [Link]

- Nowick, J. S., Lam, K. S., Khasanova, T. V., Kemnitzer, W. E., Maitra, S., Mee, H. T., & Liu, R. (2002). An unnatural amino acid that induces beta-sheet folding and interaction in peptides. Journal of the American Chemical Society, 124(18), 4972–4973.

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

- Singh, S., & Kumar, V. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(59), 37537-37553.

-

Nowick Laboratory, UCI Chemistry. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet: (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid, 95%, (98% E.E.). Retrieved from [Link]

-

J&K Scientific. (n.d.). This compound. Retrieved from [Link]

- Adams, D. J., et al. (2020). The Role of Molecular Structure of Phenylalanine Peptides on the Formation of Vertically Aligned Ordered Bionanostructures: Implications for Sensing Application. ACS Applied Materials & Interfaces, 12(18), 20958-20968.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fishersci.com [fishersci.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 3-(4-Biphenylyl)-N-Fmoc-L-alanine, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. Fmoc-(S)-3-Amino-3-phenylpropionic acid | C24H21NO4 | CID 7006554 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Biphenyl Moieties in Amino Acid Structure: From Conformational Control to Therapeutic Innovation

Introduction: Beyond Phenylalanine - The Emergence of Biphenyl Amino Acids

In the landscape of medicinal chemistry and peptide science, the strategic substitution of natural amino acids with unnatural, or non-canonical, counterparts is a foundational strategy for enhancing therapeutic potential.[1] Unnatural amino acids (UAAs) serve as powerful tools for optimizing the activity, selectivity, and pharmacokinetic profiles of bioactive molecules.[2][3] Among the vast arsenal of UAAs, those containing a biphenyl moiety—most notably biphenylalanine (Bpa)—have garnered significant interest. By extending the simple phenyl ring of phenylalanine (Phe) to a more rigid and sterically demanding biphenyl system, researchers can exert profound control over molecular conformation, stability, and biological interactions.[1]

This technical guide offers an in-depth exploration of the biphenyl moiety's role when incorporated into amino acid structures. We will dissect the synthetic pathways to these valuable building blocks, analyze their powerful influence on peptide secondary structure, and examine their application in designing next-generation therapeutics, from G protein-coupled receptor (GPCR) ligands to novel antimicrobial agents.[1][4] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of biphenyl amino acids in their work.

Part 1: Synthesis and Physicochemical Properties

The practical application of biphenyl amino acids begins with their synthesis. The most robust and widely adopted method for creating the core biphenyl structure is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction efficiently forges a carbon-carbon bond between an aryl halide and an arylboronic acid, providing a versatile route to a wide array of substituted biphenyl systems.[7][8]

Workflow: Suzuki-Miyaura Coupling for Biphenylalanine Synthesis

The synthesis of a protected Bpa derivative, ready for use in peptide synthesis, typically follows a convergent pathway where the biphenyl core is constructed and then elaborated into the final amino acid.

Caption: General workflow for synthesizing a protected biphenylalanine building block.

Detailed Experimental Protocol: Synthesis of Fmoc-L-4,4'-Biphenylalanine

This protocol outlines a representative synthesis using a Suzuki coupling reaction.

-

Starting Materials:

-

Fmoc-L-4-iodophenylalanine methyl ester

-

Phenylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents)

-

2M Sodium Carbonate (Na₂CO₃) solution

-

Solvent: 1,2-Dimethoxyethane (DME)

-

-

Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Fmoc-L-4-iodophenylalanine methyl ester and phenylboronic acid.

-

Dissolve the solids in DME.

-

Add the 2M Na₂CO₃ solution to the mixture.

-

Degas the solution by bubbling argon through it for 15 minutes.

-

-

Catalyst Addition and Reaction:

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

-

Heat the reaction to reflux (approximately 85°C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

-

-

Workup and Purification:

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product (Fmoc-L-Bpa-OMe) by flash column chromatography on silica gel.

-

-

Saponification:

-

Dissolve the purified methyl ester in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (1.5 equivalents) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC/LC-MS).

-

Acidify the reaction mixture with 1M HCl to pH ~2 and extract the product with ethyl acetate.

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product, Fmoc-L-Bpa-OH.

-

Causality: The choice of a palladium catalyst is critical; it facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the biphenyl bond.[5] The base is required to activate the boronic acid for the transmetalation step. Using protected amino acid derivatives ensures that the reactive amine and carboxyl groups do not interfere with the coupling reaction.

Physicochemical Properties: A Comparative Look

The introduction of a second phenyl ring dramatically alters the side chain's properties compared to phenylalanine.

| Property | Phenylalanine (Phe) | 4,4'-Biphenylalanine (Bpa) | Implication in Drug Design |

| Molecular Surface Area | ~135 Ų | ~200 Ų | Increased potential for hydrophobic and π-π stacking interactions.[1] |

| Rotational Freedom | Relatively high (rotation around Cβ-Cγ bond) | Highly restricted | Locks the side chain into a more defined orientation, reducing conformational entropy upon binding.[1] |

| Hydrophobicity (LogP) | ~1.79 | ~3.5 (Estimated) | Enhances interactions with hydrophobic pockets in target proteins but can decrease aqueous solubility.[2] |

Part 2: Conformational Control in Peptide Structures

The primary reason for incorporating Bpa into a peptide is to exert predictable control over its three-dimensional structure. The steric bulk and restricted rotation of the biphenyl side chain act as a "conformational lock," guiding the peptide backbone to adopt specific secondary structures.[9]

Induction of β-Turns and Hairpins

One of the most well-documented roles of Bpa and other sterically demanding unnatural amino acids is the nucleation of β-turns.[10][11] A β-turn is a structural motif where the peptide chain reverses its direction, a critical feature in protein folding and molecular recognition. By placing Bpa at the i+1 or i+2 position of a turn sequence, the biphenyl moiety's steric hindrance can force the backbone into the required dihedral angles, stabilizing the turn structure.[12][13] This has been shown to be more potent than using natural residues.[1]

Caption: Step-by-step workflow for SPPS incorporating a Bpa residue.

Protocol: SPPS and Conformational Analysis

-

Peptide Synthesis (SPPS):

-

Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF).

-

Perform cycles of Fmoc-deprotection (using 20% piperidine in DMF) and amino acid coupling. [14] * For the Fmoc-Bpa-OH coupling step, use a standard coupling agent like HBTU with a base such as DIEA. Note: Due to the steric bulk of Bpa, a double coupling (repeating the coupling step) is highly recommended to ensure complete incorporation.

-

After the final amino acid is coupled, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

-

Purification and Verification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). [14] * Confirm the identity and purity of the peptide using LC-MS and MALDI-TOF mass spectrometry.

-

-

Conformational Analysis (Circular Dichroism):

-

Dissolve the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

Acquire a Circular Dichroism (CD) spectrum from ~190 nm to 260 nm.

-

Interpretation: A spectrum with a strong negative band around 215-220 nm is characteristic of a β-sheet or β-turn structure, providing evidence that the Bpa residue has successfully induced a folded conformation. [11]In contrast, a strong negative band around 200 nm indicates a random coil, typical of an unstructured peptide.

-

Conclusion and Future Outlook

The biphenyl moiety is far more than a simple hydrophobic group; it is a powerful tool for molecular engineering. By providing steric bulk and conformational rigidity, biphenyl-containing amino acids like Bpa enable chemists to sculpt peptides and peptidomimetics into well-defined, biologically active structures. [1]This control leads to enhanced receptor affinity, improved metabolic stability, and novel mechanisms of action. [1][4]As our understanding of structure-activity relationships deepens and synthetic methodologies become even more sophisticated, the role of the biphenyl moiety is set to expand, driving the development of new therapeutics for a wide range of diseases and paving the way for innovations in materials science and self-assembling systems.

References

-

Al-Awwal, A., et al. (2017). Design and synthesis of short amphiphilic cationic peptidomimetics based on biphenyl backbone as antibacterial agents. European Journal of Medicinal Chemistry, 141, 415-424. Retrieved from [Link]

-

Muttenthaler, M., et al. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14046-14128. Retrieved from [Link]

-

Jubb, A. M., et al. (2016). Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles. ACS Medicinal Chemistry Letters, 7(12), 1104-1109. Retrieved from [Link]

-

ResearchGate. (n.d.). The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. Retrieved from [Link]

-

Kuppusamy, R., et al. (2018). Short Cationic Peptidomimetic Antimicrobials. Molecules, 23(10), 2419. Retrieved from [Link]

-

Reddy, G. S., et al. (2023). Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. Chemical Science, 14(25), 6825-6833. Retrieved from [Link]

-

Han, B., et al. (2021). Mechanistic insight into the impact of a bivalent ligand on the structure and dynamics of a GPCR oligomer. PLoS Computational Biology, 17(8), e1009223. Retrieved from [Link]

-

Di Pietro, P., et al. (2023). Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. International Journal of Biological Macromolecules, 242(Pt 2), 124844. Retrieved from [Link]

-

Sureshbabu, V. V., & Hemantha, H. P. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. The Journal of Organic Chemistry, 65(26), 8829-8837. Retrieved from [Link]

-

Jastrząbek, T., et al. (2019). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. ChemRxiv. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura mediated biphenyl synthesis: a spotlight on the boronate coupling partner. Retrieved from [Link]

-

Alvarez, M., et al. (2004). Solid-Phase Synthesis of Phenylalanine Containing Peptides Using a Traceless Triazene Linker. The Journal of Organic Chemistry, 69(22), 7548-7551. Retrieved from [Link]

-

Jain, R., & Chauhan, V. S. (2004). Peptide design using alpha,beta-dehydro amino acids: from beta-turns to helical hairpins. Biopolymers, 76(2), 150-161. Retrieved from [Link]

-

Alvarez, M., et al. (2004). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. The Journal of Organic Chemistry, 69(22), 7548-7551. Retrieved from [Link]

-

Reddit. (2024). What is solid-phase synthesis of peptides?. Retrieved from [Link]

-

Nogueira, J. M., et al. (2008). Synthesis of bis-amino acid derivatives by Suzuki cross-coupling, Michael addition and substitution reactions. Amino Acids, 35(3), 635-643. Retrieved from [Link]

-

Blumberg Institute. (n.d.). Phenyl and Biphenyl Molecular Metaphors in Drug Design. Retrieved from [Link]

-

Wang, Y., et al. (2023). Virtual Screening–Guided Discovery of a Selective TRPV1 Pentapeptide Inhibitor with Topical Anti-Allergic Efficacy. International Journal of Molecular Sciences, 24(23), 16867. Retrieved from [Link]

-

Ueda, T., et al. (1983). Enzyme-inhibitory conformation of dipeptides containing sterically constrained amino acid 2,3-methanophenylalanine. Chemical & Pharmaceutical Bulletin, 31(5), 1757-1760. Retrieved from [Link]

-

Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199. Retrieved from [Link]

-

Smith, A. B., 3rd, et al. (2008). An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides. Organic Letters, 10(14), 3041-3044. Retrieved from [Link]

-

Panja, A., & Maiti, B. (2020). Side-Chain Polarity Modulates the Intrinsic Conformational Landscape of Model Dipeptides. The Journal of Physical Chemistry B, 124(40), 8769-8780. Retrieved from [Link]

-

Dounay, A. B., et al. (2021). Unusual Amino Acids in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(19), 14046-14128. Retrieved from [Link]

-

Bertrand, T., et al. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209351. Retrieved from [Link]

-

Roth, B. L. (2016). How ligands illuminate GPCR molecular pharmacology. Trends in Pharmacological Sciences, 37(12), 975-987. Retrieved from [Link]

-

Jacobson, K. A., & Costanzi, S. (2012). Design of bivalent ligands targeting putative GPCR dimers. Trends in Pharmacological Sciences, 33(5), 259-268. Retrieved from [Link]

-

Horwitz, M. A., et al. (2016). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society, 138(12), 4054-4062. Retrieved from [Link]

-

Crecente García, S. (2021). Design and synthesis of conformational switches and β-turn mimics through chemical ligation. PhD thesis, University of Glasgow. Retrieved from [Link]

-

Gaggini, F., et al. (1995). Beta-alanine containing cyclic peptides with turned structure: the "pseudo type II beta-turn." VI. Biopolymers, 36(6), 751-764. Retrieved from [Link]

-

Zhang, X. (2024). Structural insights into the activation and modulation of a class B1 GPCR by small molecule ligands. YouTube. Retrieved from [Link]

-

Cordeiro, M. N. D. S., et al. (2021). Ligand-Induced Biased Activation of GPCRs: Recent Advances and New Directions from In Silico Approaches. Molecules, 26(11), 3121. Retrieved from [Link]

-

Jackson, R. W., et al. (2024). Sex determination of white-tailed-deer (Odocoileus virginianus) from plasma and serum samples by using Raman spectroscopy and PLS-DA method: a forensic perspective. Frontiers in Analytical Science, 4. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacokinetics properties of L-Phenylalanine. Retrieved from [Link]

-

Tripathi, K. D. (n.d.). Essentials of Medical Pharmacology. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design and synthesis of short amphiphilic cationic peptidomimetics based on biphenyl backbone as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03486H [pubs.rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peptide design using alpha,beta-dehydro amino acids: from beta-turns to helical hairpins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. par.nsf.gov [par.nsf.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. theses.gla.ac.uk [theses.gla.ac.uk]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Fmoc Protecting Group Chemistry: Principles and Practice in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of Fmoc Chemistry in Peptide Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2][3] Introduced by Carpino and Han in 1970, its adoption has revolutionized the synthesis of peptides, enabling the efficient and high-fidelity assembly of complex peptide chains.[4][5] This guide provides a comprehensive technical overview of Fmoc chemistry, from its fundamental principles and reaction mechanisms to practical experimental protocols and troubleshooting, designed for professionals in research and drug development.

The widespread use of Fmoc chemistry stems from its unique lability under mild basic conditions, which forms the basis of an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2][4][6][] This approach offers significant advantages over the older tert-butyloxycarbonyl (Boc) strategy, primarily the milder reaction conditions that preserve the integrity of sensitive peptide sequences and modifications.[1][4][]

The Core Principles of Fmoc Chemistry

The Fmoc group functions as a temporary shield for the α-amino group of an amino acid, preventing unwanted polymerization during the formation of a peptide bond.[2][4] It is typically introduced by reacting an amino acid with a reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1][9][10] The latter is favored due to its increased stability and reduced potential for side reactions.[2][6]

The Orthogonality of Fmoc Protection

A key concept in protecting group chemistry is orthogonality , which is the ability to selectively remove one type of protecting group in the presence of others.[] The Fmoc strategy exemplifies this principle perfectly. The Fmoc group is base-labile, while the protecting groups used for reactive amino acid side chains (e.g., tBu, Boc, Trt) are acid-labile.[1][4][] This allows for the iterative removal of the N-terminal Fmoc group at each step of peptide elongation without affecting the side-chain protection. The side-chain protecting groups are then removed simultaneously in a final, single step using a strong acid like trifluoroacetic acid (TFA).[1][4]

This orthogonality is a significant advantage over the Boc strategy, where repeated acid treatment to remove the Boc group can lead to the gradual degradation of acid-sensitive side-chain protecting groups.[4][6]

The Mechanism of Fmoc Protection and Deprotection

Understanding the chemical mechanisms behind the application and removal of the Fmoc group is crucial for optimizing peptide synthesis protocols and troubleshooting potential issues.

Protection: Attaching the Fmoc Group

The introduction of the Fmoc group involves the nucleophilic attack of the amino group of an amino acid on the electrophilic carbonyl carbon of an Fmoc-donating reagent, such as Fmoc-Cl or Fmoc-OSu.[6][11] The reaction is typically carried out under basic conditions to neutralize the acid generated.[6]

Deprotection: The β-Elimination Reaction

The removal of the Fmoc group, or deprotection, is a base-catalyzed β-elimination reaction.[][12] The process unfolds in a series of steps:

-

Proton Abstraction: A base, most commonly a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring system.[12]

-

β-Elimination: This proton abstraction results in the formation of a stabilized carbanion. The unstable intermediate then undergoes elimination, cleaving the C-O bond and releasing the free N-terminal amine of the peptide, carbon dioxide, and a reactive intermediate called dibenzofulvene (DBF).[4][12]

-

Dibenzofulvene Adduct Formation: The liberated DBF is a reactive electrophile that is immediately trapped by the excess amine base (e.g., piperidine) to form a stable adduct.[4][12] This scavenging step is critical to prevent the DBF from reacting with the newly deprotected N-terminal amine, which would lead to chain termination.[12]

Caption: Mechanism of Fmoc deprotection by a base.

Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc Chemistry

Fmoc chemistry is the dominant strategy in modern SPPS.[4] The synthesis is a cyclical process where amino acids are sequentially added to a growing peptide chain that is anchored to an insoluble solid support (resin).[3][4][13]

The SPPS Cycle

The core of Fmoc-SPPS is a repeating cycle of three main steps: deprotection, activation/coupling, and washing.

Caption: General workflow of Fmoc-SPPS.

Key Components and Considerations in Fmoc-SPPS

| Component | Description | Common Choices/Parameters |

| Solid Support (Resin) | The insoluble polymer to which the first amino acid is attached. The choice of resin determines the C-terminal functionality of the peptide.[13][14] | Wang Resin: For C-terminal carboxylic acids.[13][14] Rink Amide Resin: For C-terminal amides.[13][14] 2-Chlorotrityl Resin: For protected peptide fragments and C-terminal acids under very mild cleavage conditions.[14] |

| Deprotection Reagent | The base used to remove the Fmoc group. | 20% Piperidine in DMF: The standard and most widely used reagent.[4][13][15] Alternative Bases: Piperazine or 4-methylpiperidine may be used to mitigate certain side reactions.[16] |

| Coupling Reagents | Reagents that activate the carboxylic acid of the incoming Fmoc-amino acid to facilitate peptide bond formation. | HBTU/HATU with a tertiary amine (e.g., DIPEA): Common and efficient activators. DIC/HOBt or DIC/Oxyma: Effective and can reduce racemization. |

| Solvents | Used for swelling the resin, dissolving reagents, and washing. | N,N-Dimethylformamide (DMF): The most common solvent.[15] Dichloromethane (DCM): Used for resin swelling and in some coupling reactions.[14] |

| Cleavage Cocktail | A strong acid solution with scavengers to cleave the peptide from the resin and remove side-chain protecting groups. | TFA/TIS/H₂O (95:2.5:2.5): A standard cocktail for most peptides.[13] Scavengers like triisopropylsilane (TIS) trap reactive cationic species generated during cleavage. |

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol describes the standard procedure for removing the Fmoc group from a resin-bound peptide.

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[14]

-

Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 3-5 minutes at room temperature.[17]

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[17]

-

Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the dibenzofulvene-piperidine adduct.[14]

Protocol 2: Monitoring Fmoc Deprotection

Monitoring the completion of the deprotection step is crucial to avoid deletion sequences in the final peptide.[17]

-

UV Spectrophotometry: The dibenzofulvene-piperidine adduct has a characteristic UV absorbance maximum around 301 nm.[12][17] By collecting the filtrate from the deprotection steps and measuring its absorbance, one can quantify the amount of Fmoc group removed. This is a common method used in automated peptide synthesizers.

-

Kaiser Test: This is a qualitative colorimetric test to detect the presence of free primary amines.[12] A small sample of resin beads is taken after the deprotection and washing steps. The addition of Kaiser test reagents will result in a dark blue color if free amines are present, indicating successful Fmoc removal.[12]

Common Challenges and Side Reactions in Fmoc Chemistry